An In-Depth Technical Guide to the Synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine
An In-Depth Technical Guide to the Synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine
Introduction: The Significance of Aryl Alkanolamine Ethers
N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a tertiary amine belonging to the class of aryl alkanolamine ethers. This structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. Molecules within this class are known to interact with various biological targets, and understanding their synthesis is crucial for the development of new therapeutic agents. For instance, related structures like diphenhydramine are well-known H1-receptor antihistamines.[1] This guide provides a comprehensive overview of a primary synthetic pathway to N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reactions, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful synthesis.
Strategic Approach to Synthesis: A Two-Step Pathway
The most logical and efficient pathway to synthesize N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine involves a two-step process. This strategy leverages the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.[2][3] The synthesis commences with the formation of an intermediate, 2-(2-phenoxyethoxy)ethanol, which is then converted to the target molecule.
The overall transformation can be visualized as follows:
Caption: A two-step synthesis pathway for N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.
Part 1: Synthesis of the Key Intermediate: 2-(2-Phenoxyethoxy)ethanol
The initial and critical step is the formation of the ether linkage between phenol and a suitable C4 synthon. This is archetypal of the Williamson ether synthesis, which proceeds via an SN2 mechanism.[4] In this reaction, a phenoxide ion, generated by deprotonating phenol with a base, acts as a nucleophile and attacks an electrophilic alkyl halide.[5]
Mechanism of the Williamson Ether Synthesis:
Caption: The mechanism of the Williamson ether synthesis.
Experimental Protocol: Synthesis of 2-(2-Phenoxyethoxy)ethanol
Materials:
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Phenol
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2-(2-Chloroethoxy)ethanol
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Sodium hydroxide (NaOH)
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Toluene
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 eq) in toluene.
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Base Addition: Add a solution of sodium hydroxide (1.1 eq) in water to the flask. Stir the mixture vigorously at room temperature for 30 minutes to form the sodium phenoxide.
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Addition of Alkyl Halide: Add 2-(2-chloroethoxy)ethanol (1.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110-111 °C) and maintain for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(2-phenoxyethoxy)ethanol.
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Purification: The crude product can be purified by vacuum distillation to obtain a colorless oil.
Part 2: Synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine
The final step involves the conversion of the hydroxyl group of the intermediate into a dimethylamino group. This is a two-step process involving an initial chlorination followed by nucleophilic substitution with dimethylamine.
Step 2a: Chlorination of 2-(2-Phenoxyethoxy)ethanol
The hydroxyl group is a poor leaving group. Therefore, it must first be converted into a better leaving group, such as a chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation.
Step 2b: Nucleophilic Substitution with Dimethylamine
The resulting chloro-intermediate, 1-chloro-2-(2-phenoxyethoxy)ethane, is then subjected to a nucleophilic substitution reaction with dimethylamine.
Reaction Scheme:
Caption: The final steps in the synthesis of the target molecule.
Experimental Protocol: Synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine
Materials:
-
2-(2-Phenoxyethoxy)ethanol
-
Thionyl chloride (SOCl₂)
-
Dimethylamine (40% solution in water)
-
Potassium carbonate (K₂CO₃)
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Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle/cooling bath
-
Standard laboratory glassware
Procedure:
-
Chlorination:
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In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(2-phenoxyethoxy)ethanol (1.0 eq) in a suitable anhydrous solvent like dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Add thionyl chloride (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Carefully quench the reaction by slowly adding it to ice-cold water. Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-chloro-2-(2-phenoxyethoxy)ethane. This intermediate is often used in the next step without further purification.
-
-
Amination:
-
In a sealed reaction vessel, combine the crude 1-chloro-2-(2-phenoxyethoxy)ethane (1.0 eq), an excess of dimethylamine solution (e.g., 40% in water, 3.0 eq), and potassium carbonate (2.0 eq) as a base.
-
Heat the reaction mixture to 70-80 °C for 12-24 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine.
-
-
Purification: The final product can be purified by column chromatography on silica gel or by vacuum distillation to obtain a pure sample.
Data Summary
| Step | Reactants | Product | Typical Yield (%) |
| 1 | Phenol, 2-(2-Chloroethoxy)ethanol | 2-(2-Phenoxyethoxy)ethanol | 70-85 |
| 2a | 2-(2-Phenoxyethoxy)ethanol, Thionyl chloride | 1-Chloro-2-(2-phenoxyethoxy)ethane | >90 (crude) |
| 2b | 1-Chloro-2-(2-phenoxyethoxy)ethane, Dimethylamine | N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine | 60-75 |
Note: Yields are estimates based on analogous reactions and may vary depending on experimental conditions and scale.
Conclusion and Future Perspectives
The synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine can be reliably achieved through a two-part strategy involving a Williamson ether synthesis followed by chlorination and amination. This pathway utilizes common and well-understood reactions in organic chemistry, making it accessible for laboratory-scale synthesis. The principles outlined in this guide can be adapted for the synthesis of a variety of related aryl alkanolamine ethers, thereby facilitating the exploration of their structure-activity relationships in drug discovery programs. Further optimization of reaction conditions, such as screening different bases, solvents, and temperatures, could lead to improved yields and reaction times.
References
-
Buzas, A., Champagnac, A., Dehnel, G., Lavielle, G., & Pommier, M. (1980). Synthesis and psychoanaleptic properties of new compounds structurally related to diphenhydramine. Journal of Medicinal Chemistry, 23(2), 149-153. Available at: [Link]
-
GPATINDIA. (2020). DIPHENHYDRAMINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference, Grants, Exam Alerts. Available at: [Link]
-
Wackerly, J. W., et al. (2022). Multistep Synthesis of Diphenhydramine: A Modular Laboratory for First-Semester Organic Chemistry Students. Journal of Chemical Education, 99(7), 2635–2641. Available at: [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
GPAT DISCUSSION CENTER. (2019, September 16). SYNTHESIS OF DIPHENHYDRAMINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER [Video]. YouTube. Available at: [Link]
- Google Patents. (n.d.). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]
-
Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Available at: [Link]
- Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
- Google Patents. (n.d.). DE3721538A1 - METHOD FOR PRODUCING 2,2'-OXYBIS N, N-DIMETHYL ETHANAMINE.
-
PrepChem.com. (n.d.). Synthesis of N,N-dimethyl-3-hydroxy-3-phenylpropylamine. Available at: [Link]
-
PubChem. (n.d.). Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1). Available at: [Link]
- Google Patents. (n.d.). CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.
-
SIELC Technologies. (2018, May 16). Ethanamine, N,N-dimethyl-2-phenoxy. Available at: [Link]
-
VT Chemical. (n.d.). CASNo.100252-25-3 N,N-DiMethyl-2-(2-phenoxyethoxy)ethanaMine. Available at: [Link]
-
ChemBK. (n.d.). N,N-Dimethyl-2-phenoxy ethanamine. Available at: [Link]
-
PubChem. (n.d.). 2-(2-Phenoxyethoxy)ethanol. Available at: [Link]
-
ResearchGate. (2007). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Available at: [Link]
-
PubChem. (n.d.). N,N-Dimethyl-2-phenoxyethanamine hydrochloride. Available at: [Link]
-
PubChem. (n.d.). 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanamine, N,N-dimethyl- (CAS 598-56-1). Available at: [Link]
-
NIST. (n.d.). Ethanol, 2-(2-phenoxyethoxy)-. Available at: [Link]
- Google Patents. (n.d.). IE861925L - N-oxides of n,n-dimethyl ethylamine.
- Google Patents. (n.d.). JPS59134754A - Preparation of bis(2-(n,n-dimethylamino)ethyl)ether.
-
PubChem. (n.d.). (2-(2-Aminoethoxy)ethyl)dimethylamine. Available at: [Link]
Sources
- 1. DIPHENHYYDRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
